molecular formula C14H18N2O3 B267444 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Numéro de catalogue B267444
Poids moléculaire: 262.3 g/mol
Clé InChI: GWQZFUACBCLADH-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide, also known as CX-5461, is a small molecule inhibitor that selectively targets RNA polymerase I (Pol I) transcription. Pol I transcription is responsible for the synthesis of ribosomal RNA (rRNA), which is essential for cell growth and proliferation. CX-5461 has shown promising results in preclinical studies as a potential anti-cancer agent, particularly in hematological malignancies.

Mécanisme D'action

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide selectively targets Pol I transcription by binding to a specific DNA sequence within the rRNA gene promoter. This binding leads to the stabilization of a DNA secondary structure, which prevents the recruitment of Pol I transcription factors and ultimately, the transcription of rRNA. This results in a decrease in ribosome biogenesis and protein synthesis, leading to cell death.
Biochemical and Physiological Effects
4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to have several biochemical and physiological effects, including a decrease in rRNA synthesis, a decrease in protein synthesis, and an increase in DNA damage. 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to induce apoptosis in cancer cells, both in vitro and in vivo.

Avantages Et Limitations Des Expériences En Laboratoire

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has several advantages for lab experiments, including its selectivity for Pol I transcription and its ability to induce cell death in cancer cells. However, 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has some limitations, including its low solubility and its potential toxicity in non-cancerous cells.

Orientations Futures

Several future directions for 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide research have been proposed, including the development of more potent and selective inhibitors of Pol I transcription, the identification of biomarkers for patient selection, and the development of combination therapies with other anti-cancer agents. Additionally, further studies are needed to investigate the potential of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide in solid tumors and to determine the optimal dosing and scheduling of the compound.

Méthodes De Synthèse

The synthesis of 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide involves several steps, starting from commercially available starting materials. The first step involves the synthesis of a key intermediate, which is then subjected to further reactions to yield the final product. The synthesis has been well-documented in the literature, and several modifications have been proposed to improve the yield and purity of the compound.

Applications De Recherche Scientifique

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been extensively studied in preclinical models of cancer, including hematological malignancies such as multiple myeloma and acute myeloid leukemia. In these models, 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has been shown to selectively inhibit Pol I transcription, leading to a decrease in rRNA synthesis and ultimately, cell death. 4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide has also been shown to have synergistic effects with other anti-cancer agents, such as DNA-damaging agents and proteasome inhibitors.

Propriétés

Nom du produit

4-[(cyclopropylcarbonyl)amino]-N-(2-methoxyethyl)benzamide

Formule moléculaire

C14H18N2O3

Poids moléculaire

262.3 g/mol

Nom IUPAC

4-(cyclopropanecarbonylamino)-N-(2-methoxyethyl)benzamide

InChI

InChI=1S/C14H18N2O3/c1-19-9-8-15-13(17)10-4-6-12(7-5-10)16-14(18)11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,15,17)(H,16,18)

Clé InChI

GWQZFUACBCLADH-UHFFFAOYSA-N

SMILES

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

SMILES canonique

COCCNC(=O)C1=CC=C(C=C1)NC(=O)C2CC2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.